Product packaging for 2-Fluoro-5-(trifluoromethyl)pyridine(Cat. No.:CAS No. 69045-82-5)

2-Fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1310066
CAS No.: 69045-82-5
M. Wt: 165.09 g/mol
InChI Key: UUODQIKUTGWMPT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon within the ring, and one or more fluorine atoms. These compounds are of immense interest due to the unique properties that fluorine imparts. The high electronegativity of fluorine, combined with its relatively small size, can alter the electron distribution within a molecule, influencing its reactivity and intermolecular interactions. In medicinal chemistry, the incorporation of fluorine can block metabolic pathways, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, all of which can lead to improved drug efficacy. ichemical.comspectrabase.comasianpubs.org In the agrochemical industry, fluorinated heterocycles are integral to the design of potent and selective herbicides, insecticides, and fungicides. nih.govresearchoutreach.orgjst.go.jp Furthermore, in materials science, the introduction of fluorine can enhance thermal stability and confer unique optical and electronic properties.

Overview of Trifluoromethylated and Fluoro-Substituted Pyridine (B92270) Systems

Within the broad class of fluorinated heterocycles, trifluoromethylated and fluoro-substituted pyridines hold a prominent position. The pyridine ring is a common scaffold in many biologically active compounds. The addition of a trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly alters the electronic nature of the pyridine ring, making it more susceptible to certain chemical transformations. This group can also enhance the lipophilicity and metabolic stability of a molecule. nih.govresearchoutreach.orgjst.go.jp

Fluoro-substituted pyridines, on the other hand, are valuable intermediates in a variety of chemical reactions. The fluorine atom, particularly at the 2- or 4-position of the pyridine ring, can act as a good leaving group in nucleophilic aromatic substitution (SNA_r) reactions, allowing for the introduction of a wide range of functional groups. chemicalbook.comgoogleapis.com The combination of both fluoro and trifluoromethyl substituents on a pyridine ring, as seen in 2-fluoro-5-(trifluoromethyl)pyridine, creates a highly activated and versatile chemical entity.

Contextualization of this compound within Advanced Organic Synthesis Paradigms

This compound serves as a prime example of a strategically designed building block for advanced organic synthesis. Its structure is tailored to facilitate a range of chemical transformations with high regioselectivity. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 5-position. This predictable reactivity makes it an ideal substrate for the late-stage functionalization of complex molecules, a key paradigm in modern drug discovery. Furthermore, the trifluoromethylpyridine core is a common motif in numerous commercial agrochemicals and pharmaceutical candidates, underscoring the industrial relevance of this compound as a key starting material. nih.govresearchoutreach.orgjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F4N B1310066 2-Fluoro-5-(trifluoromethyl)pyridine CAS No. 69045-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine
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InChI

InChI=1S/C6H3F4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UUODQIKUTGWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10420174
Record name 2-Fluoro-5-(trifluoromethyl)pyridine
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Molecular Weight

165.09 g/mol
Source PubChem
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CAS No.

69045-82-5
Record name 2-Fluoro-5-(trifluoromethyl)pyridine
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Record name 2-Fluoro-5-trifluoromethylpyridine
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Record name 2-Fluoro-5-(trifluoromethyl)pyridine
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Record name 2-fluoro-5-trifluoromethylpyridine
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Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Pyridine

Halogen Exchange Strategies

Halogen exchange, or "halex," reactions represent a common and effective method for the introduction of fluorine into aromatic systems. This approach typically involves the substitution of a chlorine or bromine atom with fluorine using a suitable fluoride (B91410) source.

Nucleophilic Halogen Exchange Reactions for Fluorine Introduction

The introduction of a fluorine atom at the C-2 position of a 5-(trifluoromethyl)pyridine ring is often accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is treated with a nucleophilic fluoride source. The strongly electron-withdrawing nature of both the trifluoromethyl group and the pyridine (B92270) ring nitrogen activates the C-2 position towards nucleophilic attack.

Commonly employed fluorinating agents for this transformation include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). The efficiency of these reagents is often enhanced by the use of phase-transfer catalysts or high-boiling polar aprotic solvents such as sulfolane (B150427), which aid in the solubilization of the fluoride salt.

For instance, the conversion of 2-chloro-5-(trichloromethyl)pyridine (B1585791) to 2-chloro-5-(trifluoromethyl)pyridine is an initial step, which is then followed by the crucial chlorine-fluorine exchange at the 2-position. This subsequent fluorination step requires carefully controlled conditions to selectively replace the chlorine atom on the ring.

Regioselective Halogen Interconversion in Pyridine Derivatives

The regioselectivity of halogen exchange in pyridine derivatives is a critical consideration. In nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are electronically activated for substitution. The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the 5-position, further influences the regiochemical outcome.

The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect, which significantly enhances the electrophilicity of the adjacent C-6 position and the C-2 position. However, substitution at the C-2 position is generally favored due to the combined activating effects of the ring nitrogen and the trifluoromethyl group. This inherent electronic preference allows for the regioselective introduction of fluorine at the desired C-2 position when starting with a suitable 2-halo-5-(trifluoromethyl)pyridine precursor.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield

Achieving high yields in the synthesis of 2-fluoro-5-(trifluoromethyl)pyridine via halogen exchange necessitates careful optimization of reaction parameters. Key factors include the choice of fluorinating agent, solvent, reaction temperature, and the potential use of catalysts.

Spray-dried potassium fluoride is often preferred due to its increased surface area and reactivity. The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can facilitate the transfer of the fluoride ion from the solid phase to the organic phase, thereby increasing the reaction rate.

The choice of solvent is also crucial. High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and sulfolane are effective in solvating the fluoride ion and promoting the reaction. Reaction temperatures are typically elevated to overcome the activation energy of the C-Cl bond cleavage.

PrecursorFluorinating AgentSolventTemperature (°C)Yield (%)
2-Chloro-5-(trifluoromethyl)pyridineKFSulfolane180-220Moderate to Good
2-Chloro-5-(trifluoromethyl)pyridineCsFDMF150-180Good
2-Bromo-5-(trifluoromethyl)pyridineKF/Crown EtherAcetonitrile80-100Good to High

This table presents typical reaction conditions and is for illustrative purposes. Actual conditions and yields may vary based on specific laboratory procedures and scale.

De Novo Pyridine Ring Synthesis Utilizing Fluorinated Precursors

An alternative to modifying an existing pyridine ring is the de novo synthesis, which involves the construction of the heterocyclic ring from acyclic, fluorinated building blocks. This approach offers the advantage of introducing the desired substituents at specific positions from the outset.

Cyclo-condensation Approaches Incorporating Trifluoromethyl-Containing Building Blocks

The synthesis of the this compound ring can be achieved through cyclo-condensation reactions. These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an enamine or an ammonia (B1221849) source. To incorporate the trifluoromethyl group, building blocks such as 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione (B1586147) or ethyl 4,4,4-trifluoroacetoacetate are commonly used.

For example, the reaction of a trifluoromethyl-β-diketone with an enamine derived from a fluorinated precursor can lead to the formation of the substituted pyridine ring. The fluorine atom at the 2-position would need to be incorporated into one of the starting materials, for instance, by using a fluorinated amine or enamine.

Control of Regioselectivity during Heterocycle Formation

A significant challenge in de novo pyridine synthesis is controlling the regioselectivity of the cyclo-condensation reaction, especially when unsymmetrical building blocks are used. The final substitution pattern of the pyridine ring is determined by the mode of cyclization.

In reactions like the Hantzsch pyridine synthesis, the regiochemical outcome can be influenced by the nature of the substituents on the reactants and the reaction conditions. For the synthesis of this compound, the choice of the fluorinated building blocks is paramount. For instance, reacting a fluorinated enamine with a trifluoromethylated 1,3-dicarbonyl compound can, in principle, yield the desired product. The inherent reactivity and steric properties of the functional groups on the precursors guide the cyclization to favor the formation of the thermodynamically more stable product, which, with careful design of the starting materials, can be the desired this compound isomer.

Building Block 1Building Block 2Reaction TypeKey for Regiocontrol
Trifluoromethyl-β-diketoneFluorinated EnamineCyclo-condensationElectronic and steric effects of substituents
Ethyl 4,4,4-trifluoroacetoacetateAmmonia & Fluorinated AldehydeHantzsch-type synthesisNature of the aldehyde and β-ketoester

This table provides a conceptual framework for the de novo synthesis. Specific examples leading directly to this compound are less commonly reported in the literature compared to halogen exchange methods.

Direct C-H Functionalization for Trifluoromethylation and Difluoromethylation of Pyridine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated pyridines. This approach avoids the need for pre-functionalized starting materials, offering more efficient and direct pathways to the target molecules.

Regioselective C(sp²)–H Trifluoromethylation Pathways

Achieving regioselectivity in the C-H trifluoromethylation of pyridine is challenging due to the inherent reactivity of the pyridine ring. researchgate.net Reactions involving trifluoromethyl radicals often yield a mixture of 2-, 3-, and 4-substituted products. researchgate.net Consequently, significant research has been directed towards developing methods that can precisely control the position of trifluoromethylation.

Nucleophilic activation strategies represent a significant advance in controlling the regioselectivity of pyridine trifluoromethylation. researchgate.net These methods typically involve the temporary activation of the pyridine ring to facilitate a nucleophilic-type reaction with an electrophilic trifluoromethyl source.

One notable strategy involves the hydrosilylation of pyridine derivatives to form an N-silyl enamine intermediate. researchgate.netchemrxiv.org This intermediate then undergoes a highly regioselective electrophilic trifluoromethylation. researchgate.net For instance, researchers have successfully achieved 3-position-selective C(sp²)–H trifluoromethylation of various pyridine and quinoline (B57606) derivatives. chemrxiv.orgchemistryviews.org The process begins with the reaction of the pyridine substrate with a silane, such as methylphenylsilane, in the presence of a catalyst like tris(pentafluorophenyl)borane. chemistryviews.org The resulting hydrosilylated intermediate is then treated with an electrophilic trifluoromethylating agent, such as a Togni reagent, followed by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the 3-trifluoromethylated product in moderate to high yields. chemistryviews.org This method has proven effective for the late-stage functionalization of complex bioactive molecules. chemrxiv.orgchemistryviews.org

Another approach utilizes an N-methylpyridine quaternary ammonium activation strategy. researcher.life In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate. researchgate.netresearcher.life This protocol demonstrates good functional group compatibility and operational simplicity, yielding a variety of trifluoromethylpyridines with excellent regioselectivity. researchgate.netresearcher.life Mechanistic studies suggest that this reaction proceeds through a nucleophilic trifluoromethylation mechanism. researchgate.netresearcher.life The Langlois reagent has also been employed in manganese-mediated direct C-H trifluoromethylation of imidazopyridines, proceeding via a radical pathway. researchgate.net

Activation StrategyKey ReagentsPosition SelectivityTrifluoromethyl SourceRef.
HydrosilylationMethylphenylsilane, Tris(pentafluorophenyl)borane, DDQ3-positionTogni Reagent I chemistryviews.org
Quaternary Ammonium SaltSilver carbonate, Trifluoroacetic acidVariesTrifluoroacetic acid researcher.life

Radical-mediated pathways offer an alternative for the direct trifluoromethylation of pyridines. While controlling regioselectivity can be a challenge with highly reactive trifluoromethyl radicals, recent advancements have led to more controlled and efficient methods. researchgate.net

Light-mediated radical trifluoromethylation has been developed as a mild and direct strategy that avoids the need for photocatalysts or harsh oxidative additives. acs.org This approach has been successfully applied to pyridones and other N-heteroarenes. acs.org The proposed mechanism involves a light-mediated oxidation of a trifluoromethyl source, such as the Langlois reagent, to generate a CF₃ radical. acs.org This radical then reacts with the N-aryl substrate, leading to a trifluoromethylated intermediate that, after oxidation and rearomatization, yields the final product. acs.org This method is operationally simple and shows tolerance to water and inert gases. acs.org

Other radical approaches include iron(II)-mediated trifluoromethylation using CF₃I and hydrogen peroxide, as well as photoredox trifluoromethylations employing triflyl chloride or trifluoroacetic acid (TFA). acs.org These methods provide direct access to trifluoromethylated pyridones and related scaffolds, which are important in pharmaceuticals. acs.org

MethodKey FeaturesTrifluoromethyl SourceRef.
Light-PromotedNo photocatalyst or oxidant neededLanglois' reagent (Sodium triflinate) acs.org
Iron(II)-MediatedUtilizes Fenton-type chemistryTrifluoromethyl iodide (CF₃I) acs.org
Photoredox CatalysisEmploys a photocatalystTriflyl chloride or TFA acs.org

Site-Selective C-H Difluoromethylation of Pyridines

The introduction of the difluoromethyl group (CHF₂) into pyridine rings is also of significant interest in medicinal and agricultural chemistry. nih.gov Direct C-H difluoromethylation presents similar regioselectivity challenges as trifluoromethylation.

Temporary dearomatization has emerged as a powerful strategy to achieve site-selective C-H functionalization of pyridines, including difluoromethylation. researchgate.net This approach involves the conversion of the electron-deficient pyridine into an electron-rich dearomatized intermediate, which can then undergo selective functionalization. researchgate.net

One such strategy involves the formation of stable oxazino pyridine intermediates from pyridines. nih.govresearchgate.net These intermediates can then undergo a radical-mediated meta-C-H difluoromethylation. nih.gov A key advantage of this methodology is the ability to switch the regioselectivity to the para-position. This is achieved by the in situ transformation of the oxazino pyridine intermediates into pyridinium salts upon treatment with an acid. nih.govresearchgate.net This switchable regioselectivity allows for the preparation of various meta- and para-difluoromethylated pyridines under mild conditions. nih.govresearchgate.net The method is also applicable to the late-stage functionalization of pyridine-containing drugs. nih.gov

Electrochemical methods coupled with temporary dearomatization have also been explored for site-selective C-H functionalization. rsc.org For instance, electron-deficient pyridines can be selectively silylated at the C4-position under electrochemical reduction conditions. rsc.orgchemrxiv.org This process involves a temporary reductive dearomatization to form a 1,4-disilylated intermediate, which then converts to the C4-silylated pyridine. chemrxiv.org

StrategyIntermediatePosition SelectivityKey FeatureRef.
Oxazino Pyridine FormationOxazino PyridinemetaRadical process nih.govresearchgate.net
Pyridinium Salt FormationPyridinium SaltparaAcid-mediated switch from oxazino intermediate nih.govresearchgate.net
Electrochemical Reduction1,4-disilylated dihydro-pyridineC4-SilylationTemporary reductive dearomatization rsc.orgchemrxiv.org

Metal-Catalyzed and Electrochemical Synthetic Approaches

Beyond direct C-H functionalization, metal-catalyzed cross-coupling reactions and electrochemical methods provide alternative routes for the synthesis of fluorinated pyridines.

Palladium-catalyzed reactions have been developed for the trifluoromethylation of C(sp²)–H bonds. beilstein-journals.org For example, Pd(OAc)₂ can catalyze the trifluoromethylation of aromatic compounds using an electrophilic CF₃ source, with additives like trifluoroacetic acid and copper(II) acetate (B1210297) being crucial for high yields. beilstein-journals.org Palladium catalysis is also effective for the trifluoromethylation of aryl chlorides and bromides using nucleophilic CF₃ sources like (trifluoromethyl)triethylsilane (TESCF₃). beilstein-journals.org

Vapor-phase reactions at high temperatures using transition metal-based catalysts are employed for the industrial synthesis of compounds like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov This can involve either a stepwise or simultaneous chlorination and fluorination process. nih.gov Another established industrial method involves the liquid-phase reaction of a (trichloromethyl)pyridine compound with hydrogen fluoride (HF) in the presence of a metal halide catalyst under superatmospheric pressure. google.com

Electrochemical methods offer a sustainable and often milder alternative for fluorination reactions. For instance, the electrochemical trifluoromethylation of uracil (B121893) derivatives has been demonstrated. researchgate.net While direct electrochemical synthesis of this compound is not explicitly detailed in the provided context, the principles of electrochemical C-H functionalization and dearomatization strategies suggest potential future applications in this area. rsc.orgchemrxiv.org

MethodCatalyst/ConditionsReactantsProduct ExampleRef.
Palladium-Catalyzed C-H ActivationPd(OAc)₂, TFA, Cu(OAc)₂Aromatic compounds, Electrophilic CF₃ sourceTrifluoromethylated arenes beilstein-journals.org
Palladium-Catalyzed Cross-CouplingPd catalystAryl chlorides, TESCF₃Trifluoromethylated arenes beilstein-journals.org
Vapor-Phase CatalysisTransition metal-based catalyst, >300°C3-picoline, Cl₂, HF2-chloro-5-(trifluoromethyl)pyridine nih.gov
Liquid-Phase FluorinationMetal halide catalyst, High pressure(Trichloromethyl)pyridine, HF(Trifluoromethyl)pyridine google.com

Cross-Coupling Methodologies for Substituted Pyridines

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to highly substituted pyridines. nih.gov While direct synthesis of this compound via a one-step cross-coupling is less common, these methods are crucial for building the necessary precursors or for further functionalization.

One prominent method is the Suzuki-Miyaura cross-coupling, which has been successfully applied to form C(sp²)–C(sp²) bonds in a variety of pharmaceuticals and agrochemicals. nih.gov For instance, pyridine-2-sulfonyl fluoride (PyFluor) can be coupled with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters using a palladium catalyst like Pd(dppf)Cl₂ to generate 2-arylpyridines. nih.gov This highlights the utility of activating groups at the 2-position of the pyridine ring to facilitate coupling.

Another innovative approach involves a copper-catalyzed cascade reaction. nih.govorganic-chemistry.org This method couples alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. The reaction proceeds through the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov The reaction conditions are generally mild, often conducted in DMF at temperatures ranging from 50 °C for the coupling step to 90 °C for the cyclization-oxidation cascade. nih.gov

The table below summarizes representative conditions for these cross-coupling methodologies.

Coupling Method Catalyst/Reagents Substrates Conditions Yield Reference
Suzuki-MiyauraPd(dppf)Cl₂, Na₃PO₄Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acidsDioxane, 65-100 °C5-89% nih.gov
Copper-Catalyzed CascadeCu CatalystAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesDMF, 4Å molecular sieves, 50-90 °C43-91% nih.gov

Transition Metal-Mediated Electrophilic Fluorination (e.g., Palladium Catalysis)

Transition metal catalysis offers a powerful strategy for the direct introduction of fluorine atoms onto aromatic and heteroaromatic rings. Palladium-catalyzed fluorination has emerged as a significant method for C-H functionalization. nih.gov These reactions can proceed via various mechanisms, often involving a high-valent palladium fluoride intermediate.

One approach involves the palladium-catalyzed fluorination of (hetero)aryl triflates and bromides. nih.gov More recently, methods for the direct C-H fluorination of arenes using palladium catalysts have been developed, employing mild electrophilic fluorinating reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). nih.gov In these reactions, a reactive transition metal fluoride electrophile is proposed to be formed catalytically, which is then capable of fluorinating the heteroarene. nih.gov This strategy avoids the need to pre-functionalize the pyridine ring, offering a more direct route to fluorinated products. The development of these methods allows for fluorination to occur at room temperature, enhancing their applicability to complex molecules. nih.gov

The selective fluorination of pyridine C-H bonds adjacent to the nitrogen atom can also be achieved. While not strictly a transition-metal mediated process in the catalytic cycle itself, the use of silver(II) fluoride (AgF₂) provides a broadly applicable method for the site-selective fluorination of pyridines and diazines. researchgate.netnih.gov This reaction is notable for its mild conditions (ambient temperature) and high selectivity for the position alpha to the ring nitrogen. nih.gov

Oxidative Chemical and Electrochemical Fluorination Techniques

Oxidative fluorination provides alternative pathways to introduce fluorine into pyridine rings, often by activating the substrate towards fluorination.

Chemical Oxidative Fluorination: A prominent example of chemical oxidative fluorination is the use of silver(II) fluoride (AgF₂). This reagent facilitates the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. nih.gov The reaction proceeds rapidly at ambient temperature with exclusive selectivity for the C-H bond adjacent to the nitrogen atom. researchgate.netnih.gov This method is valued for its safety and broad applicability, allowing for the fluorination of medicinally important compounds. nih.gov The installed fluoride can then be displaced by other nucleophiles, providing a two-step route to a variety of 2-substituted pyridines. researchgate.netacs.org

Electrochemical Fluorination: Electrochemical methods offer a different approach to generating highly fluorinated compounds. The electrochemical fluorination of alkyl-substituted pyridines in anhydrous hydrogen fluoride typically leads to perfluoro-(N-fluoroalkylpiperidines). rsc.org This process involves the exhaustive replacement of hydrogen atoms with fluorine and the saturation of the pyridine ring. The yields of the desired perfluorinated products are highly dependent on the position and number of alkyl substituents on the starting pyridine. rsc.org For example, 2,6-dimethylpyridine (B142122) gives a 26% yield of the corresponding perfluoro-(N-fluoroalkylpiperidine), while 3-methylpyridine (B133936) yields only 2%. rsc.org This technique is generally more suitable for producing perfluorinated aliphatic compounds rather than selectively fluorinated aromatic pyridines.

Development of Novel Fluorination and Trifluoromethylation Reagents

The continuous development of new reagents is crucial for advancing the synthesis of complex fluorinated molecules like this compound. Research focuses on creating reagents that are more stable, selective, and easier to handle.

Evaluation of Bench-Stable Fluorinating Agents for Pyridine Scaffolds

The use of bench-stable, solid fluorinating agents has significantly improved the safety and practicality of fluorination reactions. These reagents are typically electrophilic fluorine sources ("F⁺" donors).

Selectfluor, or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is one of the most widely used bench-stable electrophilic fluorinating agents. nih.gov It has been successfully employed in the fluorination of a wide range of heterocycles, including imidazo[1,2-a]pyridines. nih.govacs.org The reactions can often be carried out under mild conditions, sometimes even in aqueous media. acs.org

N-Fluorobenzenesulfonimide (NFSI) is another common bench-stable reagent used for electrophilic fluorination. mdpi.com Both Selectfluor and NFSI can be used in transition-metal-catalyzed C-H fluorination reactions, demonstrating their versatility. nih.gov The development of such reagents has made the synthesis of fluorinated pyridines more accessible and amenable to a broader range of substrates. nih.govnih.govresearchgate.net

The table below compares key features of common bench-stable fluorinating agents.

Reagent Full Name Type Key Features Reference
Selectfluor 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)ElectrophilicBench-stable solid, soluble in polar solvents, versatile for various substrates. nih.gov
NFSI N-FluorobenzenesulfonimideElectrophilicBench-stable solid, high thermal stability, widely used in C-H fluorination. mdpi.com

Emerging Fluorine and Trifluoromethyl Transfer Reagents

Recent research has led to the development of novel reagents for both fluorination and trifluoromethylation, offering new reactivity and broader functional group tolerance.

Emerging Fluorinating Agents: New nucleophilic fluorinating reagents have been developed to complement the existing electrophilic ones. These include novel HF-based reagents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)ₓ and KHSO₄•(HF)ₓ. chinesechemsoc.org These reagents provide alternative sources of fluoride that can be advantageous in specific synthetic contexts.

Emerging Trifluoromethyl Transfer Reagents: The introduction of the trifluoromethyl (CF₃) group is of great importance, and new reagents are continually being developed to facilitate this transformation. nih.gov Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) is a recently developed reagent that is easily prepared from inexpensive starting materials and is stable to air and moisture. nih.govacs.org A key advantage of this reagent is its versatile reactivity; it can act as a source for electrophilic, radical, and nucleophilic trifluoromethylation, depending on the reaction conditions. nih.govacs.org

Other important trifluoromethylating reagents include sodium triflinate (CF₃SO₂Na, Langlois' reagent) and zinc bis(trifluoromethanesulfinate) ((CF₃SO₂)₂Zn, Baran's reagent), which are effective radical trifluoromethylating agents. chinesechemsoc.org The development of such reagents, which can operate through different mechanistic pathways, provides chemists with a broader toolkit for the synthesis of trifluoromethylated compounds like this compound. acs.orgacs.org

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group and the fluorine substituent. ontosight.ainih.gov Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this class of compounds.

Site Selectivity and Regiochemistry in SNAr Reactions

In nucleophilic aromatic substitution reactions involving substituted pyridines, the site of nucleophilic attack is a critical aspect governed by the electronic and steric environment of the ring. For 2-Fluoro-5-(trifluoromethyl)pyridine, the incoming nucleophile preferentially attacks the C2 position, leading to the displacement of the fluoride (B91410) ion. This regioselectivity is primarily dictated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate, a key transient species in the SNAr mechanism. stackexchange.com

Attack at the C2 (or C6) and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor. stackexchange.com In the case of this compound, the C2 position is further activated by the inductive effect of the fluorine atom and the powerful electron-withdrawing nature of the trifluoromethyl group at the C5 position. The trifluoromethyl group, with a Hammett constant (σp) of 0.54, significantly decreases the electron density of the entire ring, making it more susceptible to nucleophilic attack. nih.gov

While both C2 and C6 positions are ortho to the nitrogen, the presence of the fluorine atom at C2 makes it the leaving group. Computational studies on related substituted pyridines and pyrazines have shown that the position of nucleophilic attack can be reliably predicted by considering the electron-withdrawing or electron-donating nature of the substituents. researchgate.net For instance, in 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position. researchgate.net Analogously, the trifluoromethyl group at the 5-position of this compound strongly activates the C2 position for substitution.

Electronic Effects of Fluorine and Trifluoromethyl Substituents on Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of both the fluorine and trifluoromethyl substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups, and its presence at the 5-position significantly enhances the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. nih.gov This is a general trend observed in SNAr reactions where electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. acs.org

The combination of a highly activating trifluoromethyl group and an excellent fluorine leaving group makes this compound a highly reactive substrate for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles under relatively mild conditions. acs.org

Radical Reaction Mechanisms

While SNAr reactions are a major pathway for the functionalization of this compound, the molecule can also participate in radical reactions. The generation of radical intermediates can lead to novel bond formations and molecular scaffolds that are not easily accessible through ionic pathways.

Elucidation of Radical Addition-Elimination Pathways

The trifluoromethyl group can play a crucial role in mediating radical reactions. Photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. In the context of trifluoromethylarenes, it has been shown that a single C-F bond can be selectively cleaved to generate an aryldifluoromethyl radical. rhhz.net This process is particularly effective for aryl rings bearing additional strong electron-withdrawing groups, a condition met by this compound. rhhz.net These radical intermediates can then undergo intermolecular coupling with various partners, such as alkenes. rhhz.net

While specific studies on the radical addition-elimination pathways of this compound are not extensively documented, the general principles of radical reactions on pyridine systems suggest that radical species can add to the electron-deficient ring. The Minisci reaction, a classic example of a radical reaction on pyridines, typically involves the addition of a radical to the 2- or 4-position. wikipedia.org

Stereochemical Control in Radical Functionalizations

Oxidation and Reduction Chemistry

The electronic nature of this compound, characterized by its electron-deficient pyridine ring, also dictates its behavior in oxidation and reduction reactions.

The oxidation of pyridine typically occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.org This transformation can be achieved using peracids. wikipedia.org The presence of the electron-withdrawing fluorine and trifluoromethyl groups would make the nitrogen lone pair less basic and therefore more difficult to oxidize compared to unsubstituted pyridine.

Conversely, the electron-deficient nature of the ring makes it more susceptible to reduction. The reduction potential of pyridine derivatives is sensitive to the nature of the substituents on the ring. mdpi.com Electron-withdrawing groups generally increase the reduction potential, making the compound easier to reduce. mdpi.comnih.gov For example, monosubstitution of a pyridine ring at the C3 position with an electron-withdrawing group like a carboxymethyl ester increases the cathodic peak potential. mdpi.com Given that this compound possesses two strong electron-withdrawing groups, it is expected to have a relatively high reduction potential and be readily reduced. Hydrogenation of the pyridine ring to a piperidine (B6355638) is a common reduction process, often carried out with catalysts like Raney nickel at elevated temperatures and pressures. wikipedia.org

Characterization of Pyridine N-Oxide Formation and Reduction Products

The formation of N-oxides from pyridine derivatives is a fundamental transformation that alters the electronic properties and reactivity of the heterocyclic ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation. In the case of this compound, the strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents deactivates the ring, making the nitrogen lone pair less nucleophilic and thus more resistant to oxidation compared to unsubstituted pyridine.

The oxidation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. The reaction proceeds via electrophilic attack of the oxidant on the nitrogen atom.

Reaction Scheme for N-Oxide Formation:

The resulting N-oxide exhibits altered reactivity. The N-O bond introduces a dipole moment, increasing the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack. scripps.edu Conversely, the positively charged nitrogen atom further withdraws electron density from the ring, facilitating reactions with nucleophiles.

Reduction of the pyridine N-oxide back to the parent pyridine can be accomplished using various reducing agents. This deoxygenation is a crucial step in synthetic sequences where the N-oxide is used to direct functionalization.

Reducing AgentTypical ConditionsProduct
Phosphorus trichloride (B1173362) (PCl₃)Dichloromethane (DCM), 0 °C to room temperatureThis compound
Triphenylphosphine (PPh₃)Toluene, refluxThis compound
Samarium(II) iodide (SmI₂)Tetrahydrofuran (THF), room temperatureThis compound

Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful tools for the functionalization of pyridine rings, including direct C-H bond activation. rsc.org The pyridine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position, enabling regioselective transformations that are otherwise difficult to achieve. nih.govbeilstein-journals.org

Mechanistic Insights into Pyridine-Directed C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a prominent example of this strategy. beilstein-journals.org The general mechanism involves the coordination of the pyridine nitrogen to the palladium center, forming a cyclometalated intermediate. This brings the C-H bond into close proximity to the metal, facilitating its cleavage in a concerted metalation-deprotonation (CMD) step.

The resulting palladacycle is a key intermediate that can undergo various subsequent reactions, such as cross-coupling with aryl halides or other electrophiles. The strong electron-withdrawing groups on this compound make the ortho C-H bonds (at the C6 position) more acidic and potentially more susceptible to activation.

Generalized Catalytic Cycle for Pyridine-Directed C-H Arylation:

Coordination: The pyridine substrate coordinates to the Pd(II) catalyst.

C-H Activation: An ortho C-H bond is cleaved to form a five-membered palladacycle intermediate.

Oxidative Addition: An aryl halide (Ar-X) adds to the palladium center, forming a Pd(IV) species.

Reductive Elimination: The aryl group and the pyridine ring couple, forming the C-C bond and regenerating a Pd(II) species.

Catalyst Regeneration: The product dissociates, freeing the catalyst for the next cycle.

This directed approach allows for the late-stage functionalization of complex molecules containing the pyridine motif. nih.govacs.org

Role of Catalytic Cycles and Intermediates (e.g., Lewis Acid Catalysis, Frustrated Lewis Pairs)

Beyond direct metal catalysis, the unique electronic and steric properties of substituted pyridines play a role in other advanced catalytic systems.

Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrogen atom of the pyridine ring. This coordination enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. In the context of catalysis, this interaction can activate the substrate for subsequent transformations. dicp.ac.cnmdpi.com For example, strong boron-based Lewis acids can catalyze reactions by activating functional groups attached to the pyridine ring or the ring itself. mdpi.com

Frustrated Lewis Pairs (FLPs): FLP chemistry involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. wikipedia.org This "frustrated" combination possesses unquenched reactivity and can activate small molecules like H₂. bris.ac.uk A bulky pyridine derivative can act as the Lewis base component in an FLP system. While this compound itself may not be sterically hindered enough, its derivatives or related bulky phosphines are often used in conjunction with strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govscribd.com The reactivity of these pairs stems from the steric hindrance that prevents the Lewis acid and base from neutralizing each other, allowing them to act cooperatively on a substrate. wikipedia.org

Catalytic SystemRole of Pyridine MoietyExample Reaction
Lewis Acid CatalysisActs as a substrate activated by coordination to a Lewis acid catalyst. dicp.ac.cnFriedel-Crafts Acylation
Frustrated Lewis Pairs (FLP)Can act as the sterically encumbered Lewis base component. bris.ac.ukscribd.comMetal-free Hydrogenation

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms, including the structures of transition states and the energies of intermediates that are often difficult to observe experimentally.

Transition State Analysis and Mapping of Reaction Energy Surfaces

Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, computational studies can elucidate how the F and CF₃ groups influence reaction barriers.

For instance, in a transition metal-catalyzed C-H activation, calculations can determine the energy barrier for the concerted metalation-deprotonation step. The electron-withdrawing nature of the substituents would be expected to lower the energy of the transition state by stabilizing the developing negative charge on the pyridine ring, thereby accelerating the reaction. Analysis of the transition state geometry reveals the precise arrangement of atoms at the point of highest energy, offering a detailed picture of the bond-breaking and bond-forming processes.

Identification and Characterization of Reaction Intermediates (e.g., N-silyl enamine, trifluoromethylated enamine, radical adducts)

Computational methods are also instrumental in identifying and characterizing fleeting reaction intermediates.

N-silyl enamine and trifluoromethylated enamine: In reactions involving the addition of nucleophiles to the pyridine ring, intermediates such as enamines can be formed. For example, the reaction of an imine with (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent) can lead to trifluoromethylated amine products. enamine.net The mechanism can involve the formation of trifluoromethylated enamine-like structures, whose stability and reactivity can be modeled computationally.

Radical adducts: Reactions involving radical species are common in trifluoromethylation chemistry. acs.org A trifluoromethyl radical (•CF₃) can add to the pyridine ring of this compound. Computational studies can predict the preferred site of radical attack by calculating the energies of the possible radical adduct intermediates. The addition of a •CF₃ radical to the electron-deficient ring is a key step in many visible-light-promoted trifluoromethylation reactions. nih.gov Experimental evidence for such radical intermediates often comes from trapping experiments using agents like TEMPO. nih.gov

Intermediate TypeFormation ContextMethod of Characterization
Trifluoromethylated enamineNucleophilic trifluoromethylation of imine derivatives. enamine.netSpectroscopic analysis, Computational modeling
Radical adductsRadical trifluoromethylation reactions. nih.govRadical trapping experiments (e.g., with TEMPO), EPR spectroscopy, Computational modeling

Synthesis and Reactivity

Common Synthetic Routes

The most common method for the preparation of this compound is through a halogen exchange (HALEX) reaction. This typically involves the treatment of the corresponding 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The reaction is driven by the formation of the more thermodynamically stable C-F bond.

Another approach involves the direct fluorination and chlorination of 3-picoline (3-methylpyridine) in the vapor phase at high temperatures. nih.govjst.go.jp

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the lability of the fluorine atom at the 2-position towards nucleophilic attack.

The fluorine atom at the C-2 position is highly activated for nucleophilic aromatic substitution. This is due to the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at the C-5 position, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This allows for the facile introduction of a wide variety of nucleophiles, including:

O-Nucleophiles : Alcohols and phenols can displace the fluoride to form ethers.

N-Nucleophiles : Amines, both primary and secondary, readily react to yield 2-aminopyridine (B139424) derivatives.

S-Nucleophiles : Thiols can be used to synthesize 2-thiopyridine derivatives.

This high reactivity under relatively mild conditions makes this compound an excellent substrate for building molecular complexity.

This compound can also participate in various transition metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive in these transformations compared to C-Cl, C-Br, or C-I bonds. However, under specific catalytic conditions, it can be a viable coupling partner. More commonly, it is the product of a cross-coupling reaction where the trifluoromethylpyridine moiety is constructed. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for the synthesis of substituted pyridines, and this compound can be a target molecule or a precursor to other functionalized pyridines that then undergo these reactions. wikipedia.orgresearchgate.netnih.gov

The trifluoromethyl group is generally stable under many reaction conditions. The pyridine (B92270) nitrogen can be protonated or alkylated, and it can also direct metallation at the adjacent C-6 position, allowing for further functionalization of the ring.

Research Applications and Derivatization Strategies

Role as an Intermediate in Agrochemical Research and Development

Trifluoromethylpyridine (TFMP) derivatives are foundational to the creation of numerous modern pesticides. jst.go.jp The 5-(trifluoromethyl)pyridine substructure is a key component in a variety of fungicides, herbicides, and insecticides, where it contributes significantly to the molecule's efficacy. The compound 2-Fluoro-5-(trifluoromethyl)pyridine is a versatile precursor, often used interchangeably with or as a starting material for its chlorinated analogs, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are also in high demand for agrochemical synthesis. nih.govresearchoutreach.org

Synthesis of Advanced Fungicides (e.g., Fluazinam Derivatives)

The trifluoromethylpyridine moiety is integral to the development of potent fungicides. A prominent example is Fluazinam, a broad-spectrum fungicide used to control pathogens like grey mould and downy mildew. nih.gov

Fluazinam: The synthesis of Fluazinam involves the use of a key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine. google.com This intermediate can be prepared via the amination of 2-fluoro-3-chloro-5-trifluoromethylpyridine. google.com The resulting aminopyridine is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) to yield Fluazinam. google.comgoogle.com Research has indicated that the presence of the trifluoromethyl-substituted pyridine (B92270) structure contributes to higher fungicidal activity compared to derivatives with other substituents, such as chlorine. researchoutreach.org

Development of Novel Herbicides (e.g., Fluazifop-butyl, Flazasulfuron, Pyroxsulam Analogues)

The this compound scaffold is a cornerstone in the synthesis of selective herbicides, particularly those targeting grass weeds.

Fluazifop-butyl: This selective, post-emergence herbicide was the first commercialized herbicide to incorporate a trifluoromethylpyridine substructure. nih.govjst.go.jp It functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis in susceptible plants. nih.govherts.ac.uk Its synthesis can be achieved through the reaction of 2-fluoro-5-trifluoromethylpyridine with the potassium salt of (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification with butanol. chemicalbook.com Alternatively, the closely related intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is also widely used as a key building block for its synthesis. nih.govwikipedia.org

Table 1: Synthesis Route for Fluazifop-P-butyl

Reactant 1 Reactant 2 Key Conditions Product
This compound (R)-2-(4-hydroxyphenoxy)propionic acid Potassium phosphate, tetra-(n-butyl)ammonium iodide, DMF, 50-60°C Intermediate
Intermediate 1-Butanol Esterification Fluazifop-P-butyl

Data sourced from ChemicalBook. chemicalbook.com

Flazasulfuron and Pyroxsulam Analogues: While not direct derivatives of the 5-(trifluoromethyl)pyridine isomer, the herbicides Flazasulfuron and Pyroxsulam highlight the broader importance of the trifluoromethylpyridine core in modern agrochemicals. Flazasulfuron, a sulfonylurea herbicide, is synthesized using a 3-(trifluoromethyl)pyridine (B54556) intermediate. researchoutreach.orgwikipedia.orgbcpcpesticidecompendium.org Similarly, Pyroxsulam incorporates a 4-(trifluoromethyl)pyridine (B1295354) moiety. jst.go.jp The development of these compounds underscores the chemical versatility of trifluoromethylpyridine isomers in creating herbicides with different selectivities and modes of action.

Synthesis of Insecticides (e.g., Chlorfluazuron, Flonicamid, Sulfoxaflor, Pyridalyl Analogs)

The 5-(trifluoromethyl)pyridine structure is also a key feature in several classes of insecticides, contributing to their potency and mode of action.

Chlorfluazuron: This benzoylurea (B1208200) insecticide acts as an insect growth regulator. researchoutreach.org Its synthesis relies on the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). jst.go.jprayfull.comgoogle.com This intermediate is reacted with 3,5-dichloro-4-aminophenol to form an aniline (B41778) derivative, which is subsequently condensed with 2,6-difluorobenzoyl isocyanate to produce Chlorfluazuron. rayfull.com

Pyridalyl Analogs: Pyridalyl is an insecticide with a unique mode of action, effective against lepidopterous pests. jst.go.jp Its molecular structure contains a 5-(trifluoromethyl)pyridine moiety, and its synthesis utilizes intermediates derived from this scaffold. jst.go.jpresearchoutreach.org

Flonicamid and Sulfoxaflor: As with some herbicides, these insecticides demonstrate the utility of other trifluoromethylpyridine isomers. Flonicamid, which is used to control aphids, possesses a 4-(trifluoromethyl)pyridine structure. jst.go.jpresearchoutreach.org Sulfoxaflor, an insecticide targeting sap-feeding pests, is built upon a 6-(trifluoromethyl)pyridine core. researchoutreach.orgnih.gov

Strategies for Enhancing Efficacy and Stability of Agrochemical Candidate Molecules

Incorporating a trifluoromethylpyridine (TFMP) moiety into a candidate molecule is a deliberate strategy to enhance its performance. The strong electron-withdrawing nature of the trifluoromethyl group and the unique properties of the pyridine ring can significantly improve the biological and chemical characteristics of the final product. nih.gov

Significance in Pharmaceutical and Medicinal Chemistry Research

The structural motifs found in this compound are highly sought after in medicinal chemistry for the design and synthesis of new therapeutic agents. The strategic incorporation of fluorine and fluorinated groups is a well-established method for optimizing the properties of drug candidates. nih.govsmolecule.com

Facilitation of Biologically Active Fluorinated Pyridine Derivative Synthesis

The this compound scaffold is a valuable building block for creating complex, biologically active molecules. smolecule.comontosight.ai The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

The combination of the pyridine ring, a common feature in many pharmaceuticals, with fluorine and a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ai The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability and bioavailability. smolecule.com Consequently, fluorinated pyridine intermediates, including this compound, are utilized in the synthesis of novel compounds for various therapeutic areas. ontosight.ai The successful commercialization of several pharmaceutical products containing a trifluoromethylpyridine moiety attests to the value of this structural unit in drug discovery and development. nih.govjst.go.jp

Late-Stage Functionalization Approaches for Drug Discovery and Optimization

Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery, enabling the direct modification of complex molecules at a late point in their synthesis. tandfonline.comchimia.ch This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties without the need for lengthy de novo synthesis. tandfonline.comnih.gov The unique electronic properties of this compound make it a valuable substrate for LSF, primarily through the reactivity of its C-H bonds and the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr). nih.govacs.org

A key LSF strategy applicable to this compound involves the direct C-H fluorination of a precursor molecule, followed by nucleophilic displacement of the newly installed fluoride (B91410). nih.govberkeley.edu This two-step sequence allows for the introduction of a wide array of functional groups at the 2-position of the pyridine ring under mild conditions. nih.gov The high electronegativity of the fluorine atom in 2-fluoropyridines significantly accelerates the rate of SNAr reactions compared to their chloro-substituted counterparts, making this a highly efficient method for diversification. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This enhanced reactivity is crucial for modifying complex, potentially sensitive drug candidates.

The trifluoromethyl group at the 5-position further activates the pyridine ring towards nucleophilic attack, enhancing the feasibility of these transformations. This electron-withdrawing group helps to stabilize the intermediate formed during the SNAr reaction, thereby facilitating the displacement of the fluoride. mdpi.com Consequently, a diverse range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be readily introduced, providing access to a broad chemical space for pharmacological optimization. nih.gov

The application of these LSF strategies is particularly relevant for modifying medicinally important compounds where the pyridine scaffold is a core component. nih.govacs.org By employing C-H fluorination and subsequent SNAr, medicinal chemists can efficiently fine-tune the properties of a lead compound, potentially improving its metabolic stability, bioavailability, and target affinity. ontosight.aismolecule.com

Investigation of Fluorine Atom Influence on Molecular Interactions and Pharmacological Profiles

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. mdpi.com The fluorine atom and the trifluoromethyl group in this compound exert a profound influence on its molecular interactions and, by extension, the pharmacological profile of its derivatives. mdpi.commdpi.com

Furthermore, the introduction of fluorine can significantly improve a drug's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond is a common tactic to increase a drug's half-life and reduce dosing frequency. mdpi.comontosight.ai The trifluoromethyl group is also exceptionally stable to metabolic processes. mdpi.com

Lipophilicity is another critical parameter influenced by fluorination. While the effect can be context-dependent, the substitution of hydrogen with fluorine generally increases the lipophilicity of aromatic systems, which can enhance membrane permeability and oral bioavailability. mdpi.commdpi.com The trifluoromethyl group, in particular, substantially increases lipophilicity, which can be advantageous for crossing cellular membranes and accessing hydrophobic binding pockets in target proteins. mdpi.comnih.gov The increased hydrophobicity can also promote penetration into hydrophobic protein pockets, potentially leading to stronger binding interactions. mdpi.comnih.gov

The table below summarizes the key influences of the fluorine and trifluoromethyl substituents on molecular properties relevant to pharmacological profiles.

PropertyInfluence of Fluorine AtomInfluence of Trifluoromethyl Group
Binding Affinity Can form multipolar interactions with protein backbones. nih.govStrong electron-withdrawing nature enhances hydrogen bonding and electrostatic interactions. mdpi.com
Metabolic Stability C-F bond is highly resistant to metabolic cleavage. mdpi.comExceptionally high metabolic stability. mdpi.com
Lipophilicity Increases lipophilicity in aromatic systems. mdpi.comSubstantially increases lipophilicity. mdpi.com
pKa Increases the acidity of nearby functional groups through inductive effects. mdpi.comStrong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen. nih.gov

Exploration in Functional Materials Science Research

Integration into Advanced Organic Functional Materials

The unique properties imparted by fluorine and trifluoromethyl substituents make this compound a valuable building block for the synthesis of advanced organic functional materials. mdpi.comnumberanalytics.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and electronic properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. numberanalytics.com

Fluorinated compounds, including derivatives of this compound, are utilized in the development of high-performance polymers and other materials. mdpi.com The presence of the strong carbon-fluorine bond contributes to increased thermal and oxidative stability. mdpi.com This makes materials derived from such fluorinated building blocks suitable for applications in harsh environments.

In the field of materials science, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can be exploited to tune the electronic properties of conjugated organic systems. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com By incorporating fluorinated heterocycles like this compound into the structure of organic semiconductors, it is possible to modify their energy levels (HOMO/LUMO), which in turn influences their charge transport properties and device performance. numberanalytics.com The introduction of fluorine can lead to materials with higher electron affinity, which is beneficial for n-type semiconductors in organic electronic devices. numberanalytics.com

Potential Applications as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in photonics and optoelectronics, including optical signal processing and data storage. nih.govdtic.mil Organic molecules with large second-order NLO responses typically possess a π-conjugated system with electron-donating and electron-accepting groups, creating a significant molecular dipole moment. rsc.org

Pyridine derivatives have been investigated as components of NLO-active chromophores. rsc.orgymerdigital.com The pyridine ring can act as an effective π-conjugated bridge and an electron-accepting moiety. The introduction of strong electron-withdrawing groups, such as the fluorine atom and the trifluoromethyl group in this compound, can further enhance the NLO properties of a molecule. researchgate.net These substituents increase the asymmetry of the electron distribution in the molecule, which is a key factor for achieving a high second-order NLO response. nih.gov

Research into fluorinated organic compounds has shown that the incorporation of fluorine can lead to materials with desirable NLO properties. researchgate.net For instance, the introduction of fluorine into naphthalocyanines, another class of organic materials, was found to enhance their solubility and photostability, which are important practical considerations for NLO materials. researchgate.net While specific studies on the NLO properties of this compound itself are not extensively detailed in the provided context, the general principles of NLO material design suggest that its derivatives, properly functionalized with electron-donating groups, could exhibit significant NLO activity. nih.govrsc.org The combination of the pyridine ring with powerful electron-withdrawing fluorine substituents makes this compound a promising scaffold for the development of novel NLO materials.

Strategic Derivatization for Expanded Research Utility

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.govacs.org The ability to systematically modify a lead compound and assess the resulting changes in its pharmacological properties is essential for drug optimization. This compound serves as a versatile platform for such studies due to the reactivity of its 2-fluoro substituent. chemicalbook.com

The primary route for introducing diverse functional groups onto the this compound scaffold is through nucleophilic aromatic substitution (SNAr) of the fluorine atom. nih.govacs.org As previously noted, the fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the electron-withdrawing effects of both the ring nitrogen and the 5-trifluoromethyl group. nih.govmdpi.com This allows for the introduction of a wide variety of substituents at this position under relatively mild conditions.

A range of nucleophiles can be employed to generate a library of derivatives for SAR studies. These include:

O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy groups, respectively. These modifications can alter the compound's hydrogen bonding capacity, solubility, and metabolic stability.

N-Nucleophiles: Amines (primary and secondary) can be used to form amino-substituted pyridines. The nature of the amine can be varied to probe interactions with specific residues in a biological target and to modulate the basicity of the molecule.

S-Nucleophiles: Thiols can be used to introduce thioether linkages. These groups can influence the compound's lipophilicity and potential for metabolic transformations.

C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton and the introduction of a wide array of functionalities.

The systematic synthesis and biological evaluation of these derivatives allow researchers to map the structural requirements for optimal activity. For example, by varying the size, shape, and electronic properties of the substituent at the 2-position, one can identify key interactions with the target protein and refine the pharmacophore model. The combination of the fluorinated piperidine (B6355638) motif, which can be accessed through the reduction of the pyridine ring, with other functional groups further expands the accessible chemical space for SAR exploration. nih.gov

The table below provides examples of functional groups that can be introduced onto the this compound core and the potential impact on molecular properties for SAR studies.

Nucleophile TypeExample Functional Group IntroducedPotential Impact on Properties
O-Nucleophile Methoxy (-OCH₃)Increased polarity, potential for hydrogen bond acceptance.
N-Nucleophile Dimethylamino (-N(CH₃)₂)Increased basicity, potential for salt formation, altered solubility.
S-Nucleophile Phenylthio (-SPh)Increased lipophilicity, altered metabolic profile.
C-Nucleophile Cyano (-CN)Introduction of a polar, rigid group, potential for dipole interactions.

Regiochemically Exhaustive Substitution Methodologies for Comprehensive Derivatization

The strategic functionalization of the this compound core is crucial for the development of new agrochemicals, pharmaceuticals, and functional materials. nih.gov Methodologies that allow for regiochemically exhaustive substitution are of particular interest as they provide access to a wide array of derivatives from a single starting material, enabling comprehensive structure-activity relationship (SAR) studies. Such strategies typically involve the selective activation of specific C-H bonds or the transformation of existing substituents to introduce a diverse range of chemical moieties at every possible position on the pyridine ring.

While a dedicated study on the exhaustive functionalization of this compound is not extensively documented, principles can be drawn from methodologies applied to structurally similar trifluoromethyl- and halogen-substituted pyridines. researchgate.net The electronic properties of the pyridine ring in this compound are significantly influenced by the electron-withdrawing nature of both the fluorine atom at the C2 position and the trifluoromethyl group at the C5 position. This generally renders the ring electron-deficient and influences the regioselectivity of substitution reactions.

A conceptual approach to achieve exhaustive derivatization involves a series of sequential and regioselective reactions. This can include metalation, halogenation, and cross-coupling reactions, among others. For instance, directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings, where a directing group guides the deprotonation of an adjacent C-H bond. In the case of this compound, the fluorine atom could potentially direct metalation to the C3 position. Subsequent reaction with a variety of electrophiles would then yield a range of 3-substituted derivatives.

Similarly, halogenation reactions can be employed to introduce handles for further functionalization. The introduction of iodine or bromine atoms at specific positions, followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), would allow for the installation of a wide variety of carbon-based substituents.

A hypothetical scheme for the regiochemically exhaustive functionalization of a related compound, 3-chloro-2-(trifluoromethyl)pyridine, illustrates how a combination of reactions can be used to access a variety of derivatives. researchgate.net This includes lithiation followed by quenching with electrophiles like iodine, carbon dioxide, or reaction with Grignard reagents. researchgate.net A similar strategic approach could be envisioned for this compound, targeting the C3, C4, and C6 positions.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized to replace the fluorine atom at the C2 position with a range of nucleophiles, including amines, alkoxides, and thiolates, further expanding the chemical space of accessible derivatives. The strong electron-withdrawing effect of the trifluoromethyl group at the C5 position would facilitate such substitutions at the C2 position.

The table below outlines a conceptual framework for the exhaustive derivatization of this compound, based on established pyridine functionalization methodologies.

PositionReaction TypeReagents/ConditionsPotential Substituents
C3 Directed ortho-Metalation (DoM)1. LDA, THF, -75°C2. Electrophile (E+)-I, -CHO, -COOH, -SiMe₃, Alkyl, Aryl
C4 Halogenation / Cross-Coupling1. I₂ or Br₂2. Pd catalyst, Coupling Partner-Aryl, -Alkenyl, -Alkynyl
C6 Nucleophilic Aromatic SubstitutionVarious Nucleophiles (Nu-)-OR, -SR, -NR₂, -CN
C2 Nucleophilic Aromatic SubstitutionVarious Nucleophiles (Nu-)-OR, -SR, -NR₂, -CN

It is important to note that the interplay between the fluorine and trifluoromethyl substituents will significantly impact the reactivity and regioselectivity of these transformations, and reaction conditions would need to be carefully optimized for each specific derivatization step. The development of such regiochemically exhaustive substitution methodologies is a key enabler for the discovery of novel pyridine-based compounds with tailored properties.

Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Protocols for Fluorinated Pyridines

The chemical industry's growing emphasis on green chemistry is driving research towards more sustainable methods for synthesizing fluorinated pyridines. A primary goal is to minimize hazardous waste and reduce energy consumption. One promising avenue is the use of alternative reaction media, such as water, which has been successfully employed for C–H fluorination reactions at room temperature. Another approach involves mechanochemistry, which enables solid-state reactions and reduces the need for toxic solvents. nih.gov

Recent advancements include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to traditional heating methods. nih.gov

Electrochemical Synthesis: Electrosynthesis offers an eco-friendly alternative by using electricity to drive reactions, minimizing the need for chemical oxidants or reductants. researchgate.net

Catalysis in Green Solvents: The use of deep eutectic solvents, which are biodegradable and have low toxicity, is being explored as a replacement for volatile organic solvents. agropages.com

Photoredox Catalysis: Visible-light-induced reactions represent a mild and sustainable approach, often proceeding at ambient temperatures with high efficiency. acs.org

These strategies collectively aim to create synthetic pathways that are not only efficient but also align with the principles of sustainable development, reducing the environmental footprint of producing valuable compounds like 2-Fluoro-5-(trifluoromethyl)pyridine.

Table 1: Comparison of Sustainable Synthetic Methods for Fluorinated Heterocycles

Method Key Features Advantages Ref.
C-H Fluorination in Water Uses water as a solvent; proceeds at room temperature. Reduces reliance on volatile organic compounds (VOCs); mild conditions. nih.gov
Mechanochemistry Solid-state reaction using mechanical force (ball milling). Avoids bulk solvents; can lead to faster reactions and different product selectivities. nih.gov
Ultrasound/Microwave Utilizes non-conventional energy sources to accelerate reactions. Shorter reaction times, higher yields, and improved energy efficiency. nih.gov
Electrosynthesis Employs electric current to drive redox reactions. Minimizes chemical reagents; high degree of control over reaction conditions. researchgate.net

Discovery of Unprecedented Regioselective Functionalization Methods for Complex Pyridine (B92270) Scaffolds

Achieving precise control over the position of functional groups on the pyridine ring—known as regioselectivity—is a persistent challenge due to the inherent electronic properties of the heterocycle. Future research will focus on developing novel methods to functionalize complex pyridine scaffolds with unprecedented accuracy, enabling the synthesis of specific isomers that are otherwise difficult to access.

Key areas of exploration include:

Advanced C–H Functionalization: Directing-group strategies, where a functional group temporarily guides a catalyst to a specific C–H bond, are becoming more sophisticated. Research is aimed at developing removable or "traceless" directing groups that offer high regiocontrol without remaining in the final product. numberanalytics.com

Late-Stage Functionalization: Methods that allow for the precise modification of complex, drug-like molecules at a late stage of the synthesis are highly valuable. A promising strategy involves an initial C–H fluorination at the position adjacent to the nitrogen atom, followed by nucleophilic aromatic substitution (SNAr) to introduce a wide variety of functional groups. ontosight.ainih.gov

Catalyst-Controlled Regioselectivity: The development of catalysts that can override the natural reactivity of the pyridine ring is a major goal. For example, Rh(III)-catalyzed C–H functionalization has been used to prepare multi-substituted 3-fluoropyridines with high regioselectivity. jst.go.jp

Dearomatization-Rearomatization Strategies: This approach involves temporarily disrupting the aromaticity of the pyridine ring to enable selective functionalization, followed by restoration of the aromatic system. This has been successfully used for meta-C–H functionalization. jst.go.jp

These advanced methods will provide synthetic chemists with the tools to construct highly complex and precisely substituted fluorinated pyridines, expanding the accessible chemical space for drug discovery and materials science.

Table 2: Regioselective Functionalization Strategies for Pyridine Derivatives

Strategy Target Position(s) Type of Functionalization Catalyst/Reagent Example Ref.
C–H Fluorination / SNAr C2 (α to Nitrogen) Fluorination, then substitution with N, O, S, C nucleophiles AgF2 ontosight.ainih.gov
Rh(III)-Catalysis C3 Construction of substituted 3-fluoropyridines [Cp*RhCl2]2 jst.go.jp
Dearomatization-Rearomatization C3 (meta) Trifluoromethylation, Halogenation, Nitration Redox-neutral process jst.go.jp
Pyridine N-Oxide Activation C2 or C4 Alkylation Trifluoromethanesulfonic anhydride acs.org

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The synergy between advanced experimental techniques and high-level computational chemistry is becoming indispensable for elucidating the intricate pathways of fluorination and functionalization reactions.

Future efforts in this area will involve:

In-Situ Spectroscopy: Techniques such as NMR spectroscopy under reaction conditions can provide real-time kinetic data and help identify transient intermediates, offering direct evidence for proposed mechanisms.

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for mapping potential energy surfaces, calculating transition state energies, and explaining the origins of regioselectivity. For instance, DFT studies have been used to rationalize the preference for C-H activation at specific positions on the pyridine ring and to understand the role of catalysts in lowering reaction barriers. google.com

Predictive Modeling: As computational models become more accurate, they can be used to predict reaction outcomes, screen potential catalysts, and guide the design of new experiments, thereby accelerating the discovery process. Computational studies are particularly valuable for understanding the subtle effects of fluorine substitution on molecular properties and reactivity. researchgate.net

Combined Mechanistic Studies: The most powerful approach involves a tight integration of experimental and computational work. For example, kinetic isotope effect studies can be performed both in the lab and computationally to validate proposed transition state structures.

This integrated approach will move the field from empirical observation to predictive design, enabling the development of next-generation synthetic methods with unparalleled control and efficiency.

Design and Application of Novel Catalytic Systems for Efficient Fluorinated Pyridine Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for advancing the synthesis of fluorinated pyridines. Future research will focus on creating catalysts that are more active, selective, robust, and sustainable.

Emerging trends in catalysis include:

Transition-Metal Catalysis: While catalysts based on precious metals like rhodium and palladium are effective, there is a growing interest in using more earth-abundant and less toxic metals such as iron and copper. nih.govnih.gov For example, copper-catalyzed systems are being developed for C-H fluorination, and iron-based catalysts are being explored for photoredox decarboxylation reactions. nih.gov

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions via single-electron transfer pathways. Both transition-metal complexes (e.g., iridium) and organic dyes are used as photocatalysts to generate reactive radical intermediates under exceptionally mild conditions. This has enabled a wide range of trifluoromethylation and difluoroalkylation reactions. mdpi.comresearchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable alternative to traditional metal-based systems. Organocatalysis has been particularly successful in developing enantioselective reactions, providing access to chiral fluorinated molecules. google.com

Charge-Transfer Catalysis: A novel approach involves using a charge-transfer complex, for example between a pyridine derivative and an electrophilic fluorinating agent like Selectfluor, to act as the catalytic species in photoredox reactions. nih.gov

The design of these new catalytic systems will focus on achieving higher turnover numbers, broader substrate scope, and improved functional group tolerance, making the synthesis of complex molecules like this compound and its derivatives more practical and scalable.

Table 3: Overview of Novel Catalytic Systems for Pyridine Functionalization

Catalytic System Catalyst Type Target Reaction Key Advantages Ref.
Rhodium(III) Transition Metal C-H Functionalization / Annulation High regioselectivity for constructing fluorinated pyridines. nih.gov
Iridium / Ruthenium Complexes Photoredox (Transition Metal) Fluoroalkylation Mild reaction conditions, high functional group tolerance. google.comresearchgate.net
Pyridine-Selectfluor Complex Photoredox (Organic) Decarboxylative Fluorination Metal-free, utilizes common organic molecules. nih.gov
Chiral Amines / Phosphoric Acids Organocatalyst Enantioselective Fluorination / Trifluoromethylation Access to chiral fluorinated products, metal-free. google.com

Engineering of Next-Generation Fluorinated Pyridine Derivatives with Tailored Properties for Emerging Research Applications

The unique properties imparted by fluorine and trifluoromethyl groups—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make the fluorinated pyridine scaffold a privileged motif in drug discovery and agrochemical research. nih.govjst.go.jp Future research will increasingly focus on the rational design and engineering of new derivatives with precisely tailored properties for specific applications.

Key application areas and design strategies include:

Medicinal Chemistry: The this compound core is a key building block for many modern pharmaceuticals. ontosight.ai By systematically varying the substituents on the pyridine ring, medicinal chemists can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Structure-activity relationship (SAR) studies will guide the design of next-generation kinase inhibitors, androgen receptor antagonists, and other therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain a trifluoromethylpyridine moiety. jst.go.jpagropages.com Future work will involve creating novel derivatives to overcome resistance in target pests and weeds, improve crop selectivity, and reduce environmental persistence. The strategic placement of fluorine atoms can significantly influence a compound's mode of action and biological fate.

Materials Science: The incorporation of highly fluorinated groups can impart unique properties to organic materials, such as high thermal stability, chemical inertness, and specific optical and electronic characteristics. numberanalytics.com Fluorinated pyridine-containing polymers are being investigated for applications in high-performance plastics and electronics. Tailoring the structure of these monomers will allow for the engineering of materials with desired properties like solubility, glass transition temperature, and dielectric constant. researchgate.net

The synthesis of these next-generation derivatives will rely heavily on the advanced synthetic and catalytic methods discussed in the preceding sections, creating a feedback loop where synthetic capability enables new applications, and the demand for novel properties drives further synthetic innovation.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions affect yield?

The synthesis typically involves halogenation and trifluoromethylation steps. A three-step approach includes:

Halogenation : Direct fluorination of pyridine precursors using fluorinating agents like Selectfluor™ under controlled pH and temperature (40–60°C).

Trifluoromethylation : Copper-mediated cross-coupling (e.g., using CuCF₃) with fluoroform-derived reagents at 80–100°C.

Purification : Column chromatography or recrystallization to isolate the product.
Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact yield. For example, higher CuCF₃ concentrations improve trifluoromethylation efficiency but may increase side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoromethyl (-CF₃) group (δ ≈ -60 to -65 ppm). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm), with coupling constants indicating fluorine substitution patterns.
  • X-ray Crystallography : Determines precise bond angles and intermolecular interactions. For example, the title compound’s crystal structure (space group P2₁/c) reveals a planar pyridine ring with C–F bond lengths of ~1.34 Å .

Q. What safety protocols are recommended for handling this compound?

  • PPE : N95 masks, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration. Hazard classifications include Skin Irrit. 2 and Eye Irrit. 2 .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound?

Regioselectivity is influenced by electronic and steric effects:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions. For example, the fluorine atom directs metalation to the C-4 position, enabling C–H activation for cross-coupling.
  • Protection/Deprotection Strategies : Temporary silyl protection of reactive sites can enhance selectivity.
    Contradictions in regiochemical outcomes often arise from competing σ-complex intermediates, requiring DFT calculations to predict pathways .

Q. What role does this compound play in designing kinase inhibitors or enzyme modulators?

It serves as a scaffold for kinase inhibitors due to its electron-withdrawing groups (-F, -CF₃), which enhance binding to ATP pockets. For example:

  • Imidazopyridine Analogs : Synthesized via Suzuki-Miyaura coupling with aryl boronic acids, yielding compounds with IC₅₀ values <100 nM against tyrosine kinases.
  • Probe Design : The -CF₃ group improves metabolic stability in vivo, as shown in studies targeting inflammatory pathways .

Q. How can contradictory biological activity data be resolved in assays involving this compound?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay artifacts.
  • Off-Target Screening : Use chemoproteomics to identify unintended interactions (e.g., with cytochrome P450 enzymes).
  • Structural Analog Comparison : Test derivatives (e.g., replacing -CF₃ with -CN) to isolate pharmacophore contributions .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Q. How does the reactivity of this compound compare to analogs like 2-Chloro-5-(trifluoromethyl)pyridine?

  • Nucleophilic Aromatic Substitution : The -F group is less reactive than -Cl, requiring harsher conditions (e.g., DMF at 120°C vs. 80°C for -Cl).
  • Metal Catalysis : Pd-mediated couplings (e.g., Buchwald-Hartwig) proceed slower due to weaker C–F bond activation. Comparative studies show 20–30% lower yields in cross-couplings vs. chloro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.